molecular formula C10H13ClN2O B2525108 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride CAS No. 640281-46-5

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride

Cat. No.: B2525108
CAS No.: 640281-46-5
M. Wt: 212.68
InChI Key: OOCUBNPKLRQADY-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride is a compound that belongs to the indole family Indole derivatives are known for their significant biological activities and are widely used in pharmaceutical researchIt is structurally similar to serotonin and melatonin, which are important neurotransmitters in the human body .

Scientific Research Applications

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary target of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride is the Serotonin Receptor (SR), specifically the 5-HT2A receptor . The 5-HT2A receptor is a subtype of the serotonin receptor that plays a key role in the function of the central nervous system, cardiovascular system, and the smooth muscles in the gastrointestinal tract .

Mode of Action

3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride interacts with its target, the 5-HT2A receptor, by binding to it and modulating its activity . This compound has been shown to have selective receptor pharmacology for the 5-HT2A over 5-HT2B agonist activity . This selectivity is important as it reduces the risk of undesirable side effects such as cardiac valvulopathy .

Biochemical Pathways

The action of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride on the 5-HT2A receptor affects the serotonin system, which is involved in numerous biochemical pathways in the body. Serotonin is a key neurotransmitter that regulates mood, appetite, and sleep, among other functions . By modulating the activity of the 5-HT2A receptor, this compound can influence these serotonin-dependent pathways and their downstream effects .

Result of Action

The molecular and cellular effects of 3-(2-Aminoethyl)-1H-indol-7-ol hydrochloride’s action are primarily related to its modulation of the 5-HT2A receptor. By selectively binding to this receptor, the compound can influence the serotonin system and potentially produce therapeutic benefits similar to those of psilocin . These benefits may include the treatment of conditions such as alcoholism, depression, and other central nervous system disorders .

Biochemical Analysis

Biochemical Properties

It is known that indole derivatives can interact with various enzymes, proteins, and other biomolecules . These interactions can influence the function and activity of these biomolecules, potentially affecting various biochemical processes.

Cellular Effects

It is known that indole derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that indole derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the stability, degradation, and long-term effects on cellular function of indole derivatives can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

It is known that the effects of indole derivatives can vary with different dosages, including any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

It is known that indole derivatives can interact with various enzymes or cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

It is known that indole derivatives can interact with various transporters or binding proteins, potentially affecting their localization or accumulation .

Subcellular Localization

It is known that indole derivatives can be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride typically involves the reaction of indole with ethylene diamine under specific conditions. One common method includes the use of a catalyst such as palladium on carbon (Pd/C) in the presence of hydrogen gas to facilitate the reaction. The reaction is carried out at elevated temperatures and pressures to achieve the desired product .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination .

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

3-(2-Aminoethyl)-1H-indol-7-ol;hydrochloride is structurally similar to other indole derivatives such as serotonin (5-hydroxytryptamine) and melatonin (5-methoxy-N-acetyltryptamine). it is unique in its ability to act as a precursor for the synthesis of various other biologically active compounds. Similar compounds include:

Properties

IUPAC Name

3-(2-aminoethyl)-1H-indol-7-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c11-5-4-7-6-12-10-8(7)2-1-3-9(10)13;/h1-3,6,12-13H,4-5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCUBNPKLRQADY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)NC=C2CCN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

640281-46-5
Record name 3-(2-aminoethyl)-1H-indol-7-ol hydrochloride
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